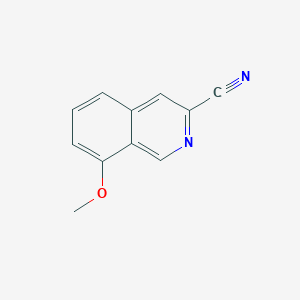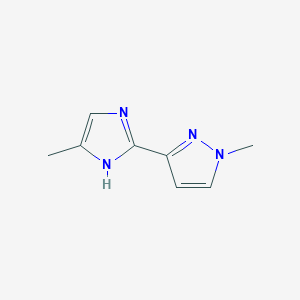
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in multiple scientific fields.
Métodos De Preparación
The synthesis of 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . Industrial production methods often employ solvent-less reactions to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole undergoes several types of chemical reactions:
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the imidazole ring.
Common reagents used in these reactions include hydrazine, acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
1-Methyl-3-(5-methyl-2-imidazolyl)pyrazole can be compared to other similar compounds such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3-Amino-5-methyl-1H-pyrazole: Used in the synthesis of various heterocyclic compounds.
1,3-Dimethyl-5-pyrazolone: Commonly used in analytical chemistry.
The uniqueness of this compound lies in its dual ring structure, which provides a versatile platform for chemical modifications and applications.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1-methyl-3-(5-methyl-1H-imidazol-2-yl)pyrazole |
InChI |
InChI=1S/C8H10N4/c1-6-5-9-8(10-6)7-3-4-12(2)11-7/h3-5H,1-2H3,(H,9,10) |
Clave InChI |
JJXBDRVSNNTESN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)C2=NN(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


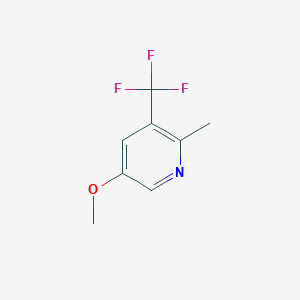
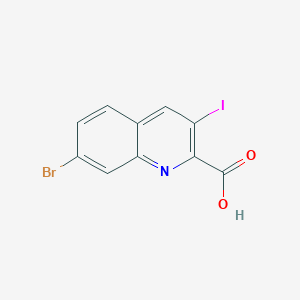
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
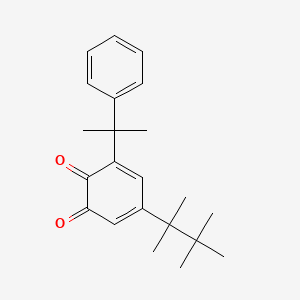
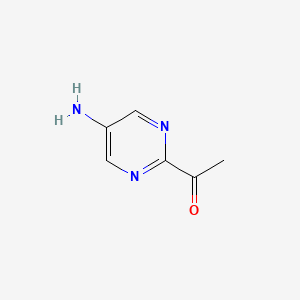
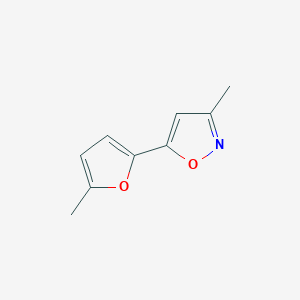
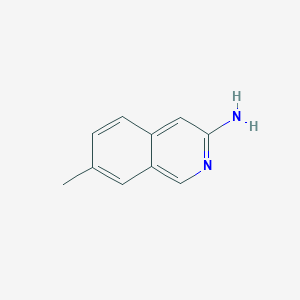
![6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)

![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)
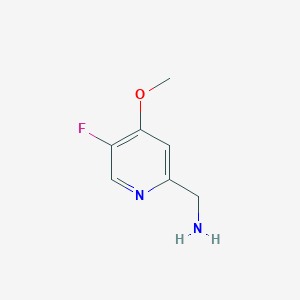
![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)

